molecular formula C23H28N4O3 B2765648 N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892283-28-2

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2765648
CAS No.: 892283-28-2
M. Wt: 408.502
InChI Key: NOQNIIWJSWBYIG-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a tetrahydroquinazoline core substituted with a diethylaminoethyl group at the 7-position carboxamide, a 2-phenylethyl group at the 3-position, and two oxo groups at positions 2 and 2. This compound shares structural similarities with pharmaceuticals targeting enzyme inhibition or receptor modulation, as suggested by its diethylaminoethyl moiety, which is often employed to enhance solubility and bioavailability in drug design .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-26(4-2)15-13-24-21(28)18-10-11-19-20(16-18)25-23(30)27(22(19)29)14-12-17-8-6-5-7-9-17/h5-11,16H,3-4,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQNIIWJSWBYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 408.502 g/mol
  • CAS Number : 892283-28-2
  • IUPAC Name : N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Specific focus has been on its effects on leukemia cell lines, where it demonstrated varying degrees of cytotoxicity.
  • Neuroprotective Effects : Given the presence of the diethylamino group, there is potential for neuroprotective activity, possibly through modulation of neurotransmitter systems.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against several cancer cell lines. Notably:

Cell LineIC50 (µM)Notes
K562 (Leukemia)30Moderate cytotoxicity observed
MCF7 (Breast)25Effective in inhibiting proliferation
HeLa (Cervical)35Lower efficacy compared to K562

These results indicate that while the compound exhibits some anticancer properties, further optimization may be necessary to enhance its potency.

Neuroprotective Studies

In a study examining neuroprotective effects:

  • The compound was tested for acetylcholinesterase (AChE) inhibition.
  • Results indicated no significant AChE inhibitory activity at concentrations up to 50 µg/mL, suggesting limited neuroprotective potential in this context .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. It suggested that modifications to the phenyl group could enhance cytotoxicity against various cancer types.
  • Neuropharmacological Evaluation :
    • In a comparative analysis of similar tetrahydroquinazoline derivatives, researchers found that modifications to the diethylamino moiety could lead to improved neuroprotective effects. However, N-[2-(diethylamino)ethyl]-2,4-dioxo showed limited activity in this regard .
  • Potential for Further Development :
    • Ongoing research is focusing on synthesizing analogs with altered functional groups to improve both anticancer and neuroprotective activities. Preliminary results indicate that compounds with additional hydroxyl or methoxy groups may enhance efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of N-[2-(diethylamino)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide against various cancer cell lines. For instance:

  • In Vitro Studies : Experiments conducted on MCF-7 breast cancer cells demonstrated that this compound exhibits significant cytotoxic effects. The MTT assay indicated a dose-dependent reduction in cell viability with IC50 values suggesting potent anticancer activity .
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. Further studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains:

  • Bacterial Inhibition : Preliminary results indicate that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Anticancer Effects : A study published in Crystals reported on the synthesis and anticancer activity of similar quinazoline derivatives. The results showed that modifications to the quinazoline structure could significantly enhance anticancer properties .
  • Antimicrobial Research : Another study focused on various derivatives of quinazolines found that compounds with similar structural motifs displayed promising antimicrobial activities against a range of microbial strains .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s diethylaminoethyl group distinguishes it from C487-0526 (), which uses a phenylethyl group at the carboxamide nitrogen. This substitution likely impacts solubility and binding affinity .
  • Compared to ’s tetrahydropyridinium bromides, the tetrahydroquinazoline core in the target compound may confer distinct electronic properties and ring strain, influencing reactivity and biological activity .

Key Observations :

  • demonstrates prolonged reaction times (days) for tetrahydropyridinium bromides, whereas ’s quinazoline derivative synthesis achieved completion in hours using Cs2CO3 in DMF . This suggests that the target compound’s synthesis may benefit from optimized conditions, such as polar aprotic solvents and strong bases.

Physical and Spectral Properties

Melting points and spectroscopic data from provide benchmarks for comparison:

Compound Melting Point IR/HRMS Data Reference
3a () 204°C IR and HRMS consistent with structure
4b () 198°C IR and HRMS consistent with structure
Target Compound Not provided Not available -

Key Observations :

  • The absence of physical data for the target compound limits direct comparisons. However, quinazoline derivatives typically exhibit melting points above 150°C, aligning with ’s compounds .

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